
1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a phenyl group at the 1-position of the indazole ring
Preparation Methods
The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-indazole-3-carboxylic acid with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or disruption of microbial cell walls. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-5-(trifluoromethyl)-1H-indazol-3-amine can be compared with other similar compounds, such as:
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar trifluoromethyl group but differs in the position and type of functional groups attached to the ring.
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound features a methoxy group instead of a phenyl group, leading to different chemical properties and applications.
3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a phenyl group, resulting in variations in reactivity and biological activity .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61272-73-9 |
|---|---|
Molecular Formula |
C14H10F3N3 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-phenyl-5-(trifluoromethyl)indazol-3-amine |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-6-7-12-11(8-9)13(18)19-20(12)10-4-2-1-3-5-10/h1-8H,(H2,18,19) |
InChI Key |
CUZGDQDDWMGHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


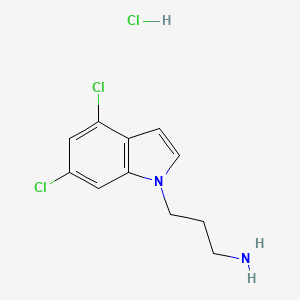
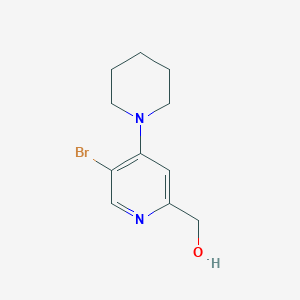


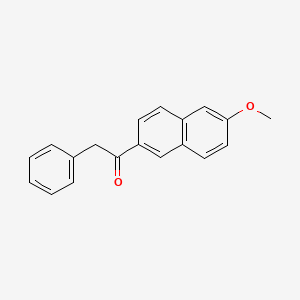
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)
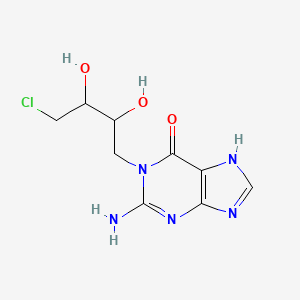
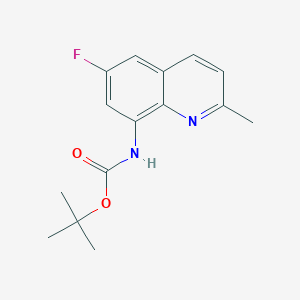


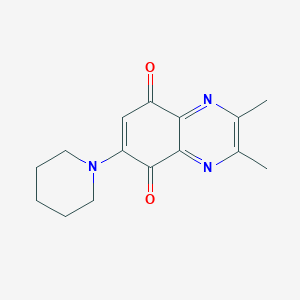


![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)
